4-Hydroxy-3,5-dinitrobenzenesulphonic acid
Overview
Description
4-Hydroxy-3,5-dinitrobenzenesulphonic acid is an aromatic compound with the molecular formula C6H4N2O8S It is characterized by the presence of hydroxyl, nitro, and sulfonic acid functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-dinitrobenzenesulphonic acid typically involves the nitration of phenol derivatives followed by sulfonation. One common method includes the nitration of 4-hydroxybenzenesulfonic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and sulfonation steps but with optimized reaction parameters to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro and sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4,5-dinitrobenzene-1,2-diol.
Reduction: Formation of 4-amino-3,5-dinitrobenzenesulphonic acid.
Substitution: Formation of halogenated derivatives such as 4-chloro-3,5-dinitrobenzenesulphonic acid.
Scientific Research Applications
4-Hydroxy-3,5-dinitrobenzenesulphonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments due to its ability to undergo various chemical transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-dinitrobenzenesulphonic acid involves its interaction with biological molecules through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitro groups can participate in redox reactions. The sulfonic acid group enhances the compound’s solubility in water, facilitating its interaction with aqueous environments. These interactions can affect enzyme activities, disrupt microbial cell walls, and interfere with metabolic processes.
Comparison with Similar Compounds
3,4-Dihydroxybenzenesulfonic acid: Similar in structure but with hydroxyl groups at different positions.
4-Hydroxy-3-nitrobenzenesulfonic acid: Contains only one nitro group.
2-Amino-6-nitro-1-phenol-4-sulfonic acid: Contains an amino group instead of a second nitro group.
Uniqueness: 4-Hydroxy-3,5-dinitrobenzenesulphonic acid is unique due to the presence of both nitro groups and a sulfonic acid group, which impart distinct chemical reactivity and solubility properties. This combination of functional groups makes it particularly useful in applications requiring specific chemical transformations and interactions.
Properties
IUPAC Name |
4-hydroxy-3,5-dinitrobenzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O8S/c9-6-4(7(10)11)1-3(17(14,15)16)2-5(6)8(12)13/h1-2,9H,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLQEAMJQIBMBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80986590 | |
Record name | 4-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80986590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67329-16-2 | |
Record name | 4-Hydroxy-3,5-dinitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67329-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3,5-dinitrobenzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067329162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80986590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3,5-dinitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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